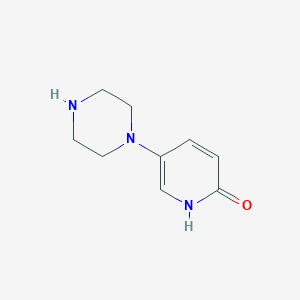

5-(piperazin-1-yl)pyridin-2(1H)-one

Description

Historical Context and Evolution of Pyridin-2(1H)-one Scaffolds in Chemical Science

The pyridin-2(1H)-one core, also known as a 2-pyridone, is a foundational structure in organic chemistry. researchgate.net For decades, synthetic organic chemists have shown immense interest in the synthesis and functionalization of this moiety, which is found in many natural products. iipseries.org The development of synthetic methods for 2-pyridones has been a continuous area of research, with numerous strategies reported over the years. iipseries.orgnih.gov These methods range from the cyclization of acyclic precursors to the modification of existing pyridine (B92270) rings. nih.govrsc.org

Early synthetic approaches often involved condensation reactions. nih.gov More contemporary methods have focused on improving efficiency and functional group tolerance, utilizing techniques like one-pot syntheses and catalysis by Lewis or Brønsted acids. iipseries.orgnih.gov Transition metal-catalyzed reactions, including C-H activation and cross-coupling, have also become powerful tools for creating complex 2-pyridone derivatives. iipseries.org This evolution in synthetic chemistry has made a wide array of 2-pyridone scaffolds readily accessible for research and development. iipseries.org The versatility of these scaffolds has established them as important building blocks in both the pharmaceutical and material sciences industries. iipseries.org

Structural Significance of the Piperazinyl Moiety within Pyridin-2(1H)-one Derivatives

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. ingentaconnect.comresearchgate.net This structural feature makes it a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug molecules to enhance their properties. nih.gov When attached to a pyridin-2(1H)-one core, the piperazinyl moiety can significantly influence the compound's physicochemical and biological characteristics. nih.gov

The two nitrogen atoms in the piperazine ring can act as hydrogen bond acceptors and donors, which can lead to improved water solubility and oral bioavailability. nih.govnih.gov The basic nature of the piperazine nitrogens (with their relevant pKa values) plays a crucial role in the pharmacokinetic profile of drug candidates. nih.gov Furthermore, the piperazine ring offers a versatile point for chemical modification. The free nitrogen atom can be substituted with various functional groups to fine-tune the molecule's interaction with biological targets, potentially leading to enhanced potency and selectivity. ingentaconnect.com The introduction of a piperazine moiety can also improve a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The ability of the piperazine ring to form hydrogen bonds can also be critical for its interaction with target proteins. researchgate.net

The versatile basic structure of piperazine allows for the development of new bioactive molecules for a wide range of diseases. nih.gov Its derivatives are unique and can be easily modified to achieve desired pharmacological activity. nih.gov

Overview of Key Research Areas and Academic Relevance for 5-(piperazin-1-yl)pyridin-2(1H)-one and its Analogues

The this compound scaffold and its analogues are investigated in several key areas of academic research, primarily within medicinal chemistry. The combination of the pyridinone core and the piperazine ring creates a molecule with the potential to interact with various biological targets.

One significant area of research is in the development of antidepressant agents . A study published in the European Journal of Medicinal Chemistry described the synthesis and evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov The research found that many of the synthesized compounds displayed potent 5-HT reuptake inhibition in vitro. nih.gov The most promising compound from this series, designated A20, also showed stability in human liver microsomes and good pharmacokinetic properties. nih.gov

Another area of interest is in antifungal research . While not the exact molecule, a closely related series of 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives were designed as potential chitin (B13524) synthase inhibitors. nih.gov This highlights the potential of the piperazinyl-pyridone scaffold in developing agents against fungal infections. nih.gov

The broader class of piperazine-containing pyridinone derivatives has also been explored for its activity at serotonin receptors . For instance, novel N-{ω-[4-(2-methoxyphenyl)piperazin-1-yl]-ethyl}pyrid-2(1H)-ones were synthesized and evaluated for their affinity to 5-HT1A and 5-HT2A receptors. researchgate.net This research demonstrated that modifications to the pyridone ring and the length of the alkyl chain connecting to the piperazine could modulate the compound's activity, ranging from antagonist to partial agonist behavior at the 5-HT1A receptor. researchgate.net

Furthermore, the compound 5-(piperazin-1-yl)pyridin-2-amine, a close structural relative, is noted as a reagent in the synthesis of anticancer agents and is an impurity of Palbociclib, a drug used for breast cancer treatment that acts as a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6. pharmaffiliates.com This connection underscores the relevance of this chemical scaffold in oncology research.

The academic interest in this compound and its analogues is driven by the promising biological activities exhibited by this class of compounds. The ability to readily synthesize and modify these structures allows researchers to explore their potential in a variety of therapeutic areas.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

5-piperazin-1-yl-1H-pyridin-2-one |

InChI |

InChI=1S/C9H13N3O/c13-9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2,(H,11,13) |

InChI Key |

HWSWTQFENFCZNV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CNC(=O)C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of 5 Piperazin 1 Yl Pyridin 2 1h One

Established Synthetic Pathways for the Pyridin-2(1H)-one Ring System

The formation of the pyridin-2(1H)-one ring, a privileged structure in drug discovery, can be achieved through several established synthetic routes. nih.govfrontiersin.org These methods primarily involve the cyclization of acyclic precursors or the modification of existing heterocyclic systems. nih.gov

Synthesis of Substituted Pyridin-2(1H)-one Precursors

The synthesis of the pyridin-2(1H)-one core often begins with the construction of appropriately substituted precursors. Common strategies include multicomponent reactions (MCRs) and various condensation reactions that efficiently assemble the heterocyclic ring. nih.govfrontiersin.org

One prevalent approach involves the condensation of acyclic compounds. For instance, a one-pot synthesis can be achieved from dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, catalyzed by L-proline, which offers an efficient and environmentally friendly route with broad functional group tolerance. frontiersin.org Another classical method is the reaction between a compound like phenylacetonitrile (B145931) and malonyl chloride. frontiersin.org

Alternative strategies start from existing ring systems. Pyridine (B92270) itself can be converted to a pyridinone through oxidation to a pyridine-N-oxide, followed by acetylation and elimination. frontiersin.org Additionally, pyranones can be treated with an ammonia (B1221849) solution to yield the corresponding pyridinone. frontiersin.org More recent methodologies involve the remodeling of (aza)indole or benzofuran (B130515) skeletons to produce highly functionalized pyridines. nih.gov These diverse methods allow for the preparation of a wide array of substituted pyridin-2(1H)-one precursors, which are essential for the subsequent introduction of the piperazine (B1678402) group.

Table 1: Selected Synthetic Strategies for Pyridin-2(1H)-one Precursors

| Starting Materials | Reagents/Conditions | Product Type | Reference(s) |

| Aromatic aldehydes, malononitrile, 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, ethanol, reflux | Pyrano[3,2-c]pyridones | nih.gov |

| Dimethyl 3-oxopentanedioate, DMF-DMA, primary amine | L-proline (catalyst) | 2-(1H)-Pyridinone | frontiersin.org |

| Pyridine | Hydrogen peroxide, nitric acid, then acetic anhydride | Pyridin-2(1H)-one | frontiersin.org |

| 3-Formyl (aza)indoles/benzofurans | Ring cleavage/remodeling reaction | Multi-substituted pyridines | nih.gov |

Methodologies for Introducing the Piperazinyl-1-yl Moiety at the C-5 Position

The introduction of the piperazine moiety at the C-5 position of the pyridin-2(1H)-one ring is most commonly accomplished via nucleophilic aromatic substitution (SNAr). youtube.comlibretexts.org This reaction typically requires a pyridinone precursor equipped with a suitable leaving group, such as a halogen (e.g., bromine or chlorine), at the C-5 position. sigmaaldrich.com

The mechanism involves the attack of the nucleophilic nitrogen of piperazine on the electron-deficient C-5 carbon of the pyridone ring. masterorganicchemistry.com While the pyridone ring itself has electron-rich centers at C-3 and C-5, the presence of a strongly electronegative halogen atom at C-5 facilitates nucleophilic attack at that position. nih.gov The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. libretexts.org

The synthesis of the required precursor, such as 5-bromo-2(1H)-pyridone, is well-established, making this a reliable and widely used method. sigmaaldrich.com The reaction is typically carried out by heating the 5-halopyridinone with an excess of piperazine, sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Strategies for Functionalization and Derivatization of 5-(piperazin-1-yl)pyridin-2(1H)-one

The this compound scaffold offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The key positions for derivatization are the piperazine ring, the pyridinone nitrogen (N-1), and the remaining aromatic positions of the pyridinone ring.

Modifications on the Piperazine Ring for Enhanced Research Properties

The secondary amine of the piperazine ring is a prime site for functionalization, enabling the introduction of a wide variety of substituents to modulate properties such as solubility, lipophilicity, and target-binding interactions. Common modifications include N-alkylation and N-arylation.

N-Alkylation: The piperazine nitrogen can be readily alkylated using alkyl halides or other electrophilic alkylating agents. This allows for the introduction of simple alkyl chains, functionalized alkyl groups, or cycloalkyl moieties. For example, in the synthesis of related benzofuran analogs, N-alkylation of the piperazine ring was achieved by reacting the piperazinyl-benzofuran intermediate with various alkyl halides. researchgate.net

N-Arylation: The introduction of aryl or heteroaryl groups is often accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensations. researchgate.netorganic-chemistry.org Copper- and nickel-based catalytic systems are effective for the N-arylation of piperazines with aryl chlorides or bromides. researchgate.net These modifications can introduce moieties that engage in additional binding interactions, such as π-stacking, with biological targets. nih.gov

Table 2: Examples of Piperazine Ring Modifications

| Modification Type | Reagents/Catalysts | Introduced Substituent | Reference(s) |

| N-Alkylation | Alkyl halides (e.g., ethyl iodide) | Alkyl groups | researchgate.net |

| N-Arylation | Aryl chlorides, Ni(0)/2,2′-bipyridine | Aryl groups | researchgate.net |

| N-Arylation | Aryl iodides/bromides, CuI/diamine ligand | Aryl groups | organic-chemistry.org |

| Acylation | Acyl chlorides, anhydrides | Acyl groups | researchgate.net |

Derivatization at the Pyridin-2(1H)-one Nitrogen (N-1)

Synthesis of N-substituted derivatives often involves deprotonation of the pyridinone nitrogen with a suitable base, followed by reaction with an electrophile. For instance, N-aryl derivatives of 2-pyridinones have been shown to exhibit different biological activity profiles compared to their N-alkyl counterparts, highlighting the importance of this position in drug design. frontiersin.org The synthesis of compounds like 1-(aryl)pyridin-2(1H)-ones demonstrates that complex substituents can be readily installed at this position. nih.gov General methods for the N-alkylation of pyridine systems using organometallic reagents like lithium, magnesium, and zinc alkyls have also been reported and can be adapted for this scaffold. nih.gov

Substituent Effects on Pyridin-2(1H)-one Aromatic Positions

The electronic nature of the pyridin-2(1H)-one ring dictates the reactivity of its C-H bonds at the C-3, C-4, and C-6 positions. Resonance structures indicate that the C-3 and C-5 positions are relatively electron-rich and thus more susceptible to electrophilic attack, whereas the C-4 and C-6 positions are electron-deficient and more reactive towards nucleophiles. nih.gov

The introduction of further substituents onto the pyridinone ring is governed by these intrinsic electronic properties, which can be modulated by the existing piperazine group at C-5.

C-3 Position: As an electron-rich site, the C-3 position is a target for electrophilic substitution and certain types of C-H functionalization, such as radical-induced nickel-catalyzed alkylation. nih.gov

C-4 and C-6 Positions: These electron-deficient positions are the preferred sites for nucleophilic attack or C-H functionalization reactions that proceed via pathways favoring electron-poor centers, such as some palladium-catalyzed arylations or nickel-catalyzed alkylations. nih.govnih.gov The C-6 position, in particular, is often the most electron-deficient site on the ring. nih.gov The presence of an electron-withdrawing group at C-3 can direct arylation to the C-4 position, while a substituent at C-4 can direct it to C-3. nih.gov

These selective functionalization reactions allow for the synthesis of polysubstituted pyridinones, creating complex molecules with precisely controlled substitution patterns for advanced research applications.

Stereoselective Synthesis and Chiral Resolution for Enantiomeric Forms of this compound Derivatives

The introduction of chirality into derivatives of this compound can be achieved through two primary strategies: direct asymmetric synthesis to build the desired stereocenter with a high degree of enantiomeric excess, or the resolution of a racemic mixture to separate the individual enantiomers. Both approaches have their merits and have been applied to structurally related heterocyclic compounds, providing a roadmap for their application to the target scaffold.

Stereoselective synthesis often relies on the use of chiral auxiliaries, chiral catalysts, or chiral starting materials to control the stereochemical outcome of a reaction. For instance, the asymmetric synthesis of related piperidine (B6355638) derivatives has been accomplished using chiral auxiliaries in electrophilic α-amidoalkylation reactions. researchgate.net This strategy involves the temporary incorporation of a chiral molecule that directs the stereoselective formation of a new chiral center. Subsequent removal of the auxiliary yields the enantiomerically enriched product.

Another powerful technique is asymmetric hydrogenation, particularly for the synthesis of chiral piperazines from prochiral precursors like substituted pyridines. nih.gov The use of chiral transition metal catalysts, such as those based on iridium or ruthenium with chiral ligands, can facilitate the enantioselective reduction of a carbon-nitrogen double bond within the heterocyclic core, thereby establishing a stereocenter with high fidelity. nih.gov Chemo-enzymatic methods, which combine chemical synthesis with biocatalysis, also present a promising avenue. For example, the dearomatization of activated pyridines can be achieved using a sequence of enzymatic reactions to produce stereodefined piperidines. nih.gov

Chiral resolution, on the other hand, starts with a racemic mixture and employs various techniques to separate the enantiomers. Preparative high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for obtaining pure enantiomers of various drug molecules. The choice of the CSP and the mobile phase is critical for achieving successful separation.

An alternative classical resolution method is the formation of diastereomeric salts. This involves reacting the racemic base (the piperazine moiety) with a chiral acid resolving agent. The resulting diastereomeric salts often have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The separated diastereomers can then be treated with a base to liberate the individual enantiomers of the target compound.

Medicinal Chemistry and Pharmacological Interrogation of 5 Piperazin 1 Yl Pyridin 2 1h One Derivatives

Exploration as Modulators of Specific Biological Targets

The strategic modification of the 5-(piperazin-1-yl)pyridin-2(1H)-one core has yielded a multitude of derivatives with potent and selective activities against a range of biological targets. These explorations have been instrumental in the development of novel therapeutic candidates for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The piperazine-substituted pyridinone framework has proven to be a fertile ground for the discovery of potent protein kinase inhibitors. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.

Cyclin-Dependent Kinases (CDKs): The 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide is a notable example of a CDK inhibitor derived from this scaffold. nih.gov This compound, along with its analogues, has shown significant potential in targeting the cell cycle machinery of cancer cells. Further research has led to the development of multi-kinase inhibitors, such as 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), which exhibits potent inhibitory activity against CDK4/CYCLIN D1. nih.gov Hybridisation strategies, combining benzofuran (B130515) and piperazine (B1678402) moieties, have also yielded novel CDK2 type II inhibitors. nih.gov

p38 Mitogen-Activated Protein Kinase (MAPK): Analogues based on a 3,4-dihydropyrido[4,3-d]pyrimidazin-2-one template have been synthesized and explored as p38 MAPK inhibitors. researchgate.net Additionally, pyridinylquinoxalines and pyridinylpyridopyrazines have been identified as novel p38 alpha MAP kinase inhibitors, with some compounds demonstrating potent enzyme inhibition in the double-digit nanomolar range. nih.gov

Insulin-like Growth Factor-1 Receptor (IGF-1R): A series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one derivatives were synthesized to modulate CYP3A4 inhibition and improve aqueous solubility while maintaining potent IGF-1R inhibitory activity. researchgate.net This work led to the identification of BMS-577098, which demonstrated oral in vivo efficacy in animal models. researchgate.net

Bruton's Tyrosine Kinase (BTK): Pyridinone derivatives have been developed as irreversible and highly selective BTK inhibitors. One such compound, characterized by a pyridinone nucleus, blocks BTK at a nanomolar concentration (IC50 = 7 nM) and exhibits high selectivity. nih.gov Furthermore, 5-phenoxy-2-aminopyridine derivatives linked to piperazine have been designed as potent and selective irreversible BTK inhibitors. researchgate.net

Pim Kinases: Imidazopyridazine-thiazolidinediones, which incorporate a piperazine moiety, have been discovered as novel pan-Pim kinase inhibitors. These compounds have demonstrated potent antitumor activities both in vitro and in vivo. nih.gov

The following table summarizes the inhibitory activities of selected this compound analogues against various protein kinases.

| Compound/Derivative Class | Target Kinase | Key Findings | Reference |

| 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide | CDK | Potent CDK inhibitor. | nih.gov |

| 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) | CDK4/CYCLIN D1 | Multi-kinase inhibitor with potent activity. | nih.gov |

| 3,4-dihydropyrido[4,3-d]pyrimidazin-2-one analogues | p38 MAPK | Potent enzyme inhibitors. | researchgate.net |

| Pyridinone derivative | BTK | Irreversible and highly selective inhibitor (IC50 = 7 nM). | nih.gov |

| 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-one | IGF-1R | Potent inhibitory activity with improved solubility. | researchgate.net |

| Imidazopyridazine-thiazolidinediones | Pim Kinases | Pan-Pim kinase inhibitors with antitumor activity. | nih.gov |

The structural versatility of piperazinyl-pyridone derivatives has been leveraged to develop ligands for a variety of GPCRs and ion channels, which are critical targets for neurological and psychiatric disorders.

Serotonin (B10506) Receptors (5-HT1A, 5-HT7): The piperazine moiety is a common feature in many serotonin receptor modulators. nih.gov Dual 5-HT1A and 5-HT7 receptor ligands have been developed from indanone-pyridinylpiperazine series, with some compounds exhibiting sub-nanomolar affinity for the 5-HT1A receptor. nih.gov These dual-acting ligands are being investigated for their potential as antidepressant agents. nih.gov

Dopamine (B1211576) Receptors: The piperazine scaffold is also integral to the design of multi-target ligands for dopamine and serotonin receptors for the treatment of schizophrenia. nih.gov The introduction of various substituents on the aryl part of the piperazine moiety has been shown to significantly influence the binding affinity towards dopamine D2 receptors. nih.gov

Histamine (B1213489) H3 and Sigma-1 Receptors: Research has led to the discovery of dual-acting ligands for histamine H3 and sigma-1 receptors. nih.govnih.gov Interestingly, the replacement of a piperazine ring with a piperidine (B6355638) ring can dramatically alter the selectivity profile, highlighting the critical role of this basic core. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1): A series of 1-heteroaryl piperazinylurea derivatives were synthesized and evaluated as TRPV1 modulators. Some of these compounds act as antagonists with sub-micromolar potency. nih.gov

The table below presents selected piperazinyl-pyridone ligands and their activities at various GPCRs and ion channels.

| Ligand/Derivative Class | Target Receptor/Channel | Key Findings | Reference |

| Indanone-pyridinylpiperazine series | 5-HT1A and 5-HT7 Receptors | Dual ligands with high affinity, potential antidepressants. | nih.gov |

| Indazole and piperazine scaffold derivatives | Dopamine D2 and Serotonin Receptors | Multi-target ligands for potential schizophrenia treatment. | nih.gov |

| Piperazine and piperidine derivatives | Histamine H3 and Sigma-1 Receptors | Dual antagonists with the basic core influencing selectivity. | nih.govnih.gov |

| 1-heteroaryl piperazinylurea derivatives | TRPV1 | Antagonists with sub-micromolar potency. | nih.gov |

Beyond kinases and GPCRs, derivatives of this compound have been investigated as inhibitors of various enzymes and transporters, further expanding their therapeutic potential.

Serotonin Reuptake Transporters (SERT): A series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and showed potent serotonin reuptake inhibitory activity, positioning them as potential antidepressants. nih.gov

Urease: Pyridin-2(1H)-one derivatives have been evaluated as urease inhibitors, with some compounds demonstrating superior activity compared to the standard inhibitor thiourea. researchgate.net Structure-activity relationship (SAR) analysis suggests that electron-releasing groups on the pyridinone ring are important for modulating this activity. researchgate.net

Stearoyl-CoA Desaturase-1 (SCD1): Piperazinylpyridazine-based compounds have been discovered as potent and selective inhibitors of SCD1, an enzyme involved in metabolic regulation. These inhibitors have shown efficacy in rodent models of obesity. nih.gov

Phosphopantetheinyl Transferase Family (dCTP pyrophosphatase 1): A series of piperazin-1-ylpyridazines have been identified as a new class of potent inhibitors of dCTP pyrophosphatase 1, a nucleotide pool "housekeeping" enzyme. nih.gov

The inhibitory activities of selected derivatives against various enzymes and transporters are summarized in the table below.

| Derivative Class | Target Enzyme/Transporter | Key Findings | Reference |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Serotonin Reuptake Transporter (SERT) | Potent inhibition of serotonin reuptake. | nih.gov |

| Pyridin-2(1H)-one derivatives | Urease | Superior inhibitory activity compared to standard. | researchgate.net |

| Piperazinylpyridazine-based compounds | Stearoyl-CoA Desaturase-1 (SCD1) | Potent and selective inhibitors with in vivo efficacy. | nih.gov |

| Piperazin-1-ylpyridazines | dCTP pyrophosphatase 1 | New class of potent inhibitors. | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

The extensive exploration of this compound derivatives has been underpinned by detailed structure-activity relationship (SAR) studies. These investigations have provided crucial insights into the molecular features required for potent and selective interactions with various biological targets, guiding the design of optimized pharmacological agents.

Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding the impact of substituents on the pyridin-2(1H)-one ring. For urease inhibitors based on this scaffold, SAR analysis has revealed that the presence of electron-releasing groups on the pyridinone ring is a key determinant of inhibitory activity. researchgate.net This suggests that enhancing the electron density of the ring system favors interaction with the enzyme's active site. The electronic effects of substituents on the pyridine (B92270) ring have been shown to correlate with the HOMO-LUMO gaps of the molecules, which in turn can influence their reactivity and binding affinity. nih.gov

The three-dimensional arrangement of the this compound scaffold and its derivatives plays a critical role in their biological activity. Conformational analysis has been employed to determine the bioactive conformations of these molecules. nih.gov For instance, in a series of histamine H3 and sigma-1 receptor ligands, the stereochemistry and the choice between a piperazine and a piperidine core were found to be decisive for dual-target affinity versus selectivity. nih.gov The piperazine ring typically adopts a chair conformation, and the relative orientation of the substituents on this ring and the pyridinone core can significantly impact receptor binding. researchgate.net These studies underscore the importance of considering stereochemical and conformational factors in the design of potent and selective ligands based on the this compound scaffold.

Bioisosteric Replacements and Their Influence on Ligand Efficacy

The strategic application of bioisosteric replacement is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a ligand's pharmacological profile. In the context of derivatives of this compound, this approach has been instrumental in modulating efficacy by altering various structural components of the parent molecule.

Bioisosteric modifications of the core heterocyclic system, the piperazine ring, and its substituents have yielded significant insights into structure-activity relationships (SAR). For instance, in the exploration of 5-HT7 receptor antagonists, the pyrimidine (B1678525) core, a bioisostere of the pyridinone ring, was found to be a viable replacement, with some pyridine-based ligands showing comparable or only slightly reduced binding affinity compared to their pyrimidine counterparts. nih.gov Specifically, the substitution of the pyrimidine core in a model ligand with a pyridine ring did not lead to a dramatic loss of binding affinity for the 5-HT7 receptor. nih.gov

Further SAR studies on related scaffolds have demonstrated the profound impact of even subtle structural changes. For example, in a series of pyrazole (B372694) derivatives, replacing an aryl substituent with a 2-thienyl moiety appended with an alkynyl unit led to a novel class of potent CB1 receptor antagonists. nih.gov This highlights how bioisosteric replacement can not only maintain but also enhance potency and selectivity. nih.gov

The piperazine moiety itself is a frequent target for bioisosteric replacement. In the development of pan-KRAS inhibitors, replacing the piperazine with a prolinol was found to maintain a similar interaction network with the target protein, resulting in comparable potency. acs.org The basicity of the piperazine ring is also a critical factor influencing ligand efficacy. Modifications that significantly reduce the basicity, such as the introduction of a trifluoroethyl residue, can lead to a drastic decrease in potency. acs.org

The influence of these replacements on ligand efficacy is often rationalized through detailed structural analysis of the ligand-receptor complex. For KRAS inhibitors, X-ray crystallography revealed that the piperazine ring is favorably positioned in a cleft, allowing for ionic and CH-π interactions. acs.org This understanding guides the design of effective bioisosteres that can recapitulate these key binding interactions.

The following table summarizes the effects of various bioisosteric replacements on the efficacy of compounds structurally related to this compound.

| Original Moiety | Bioisosteric Replacement | Target | Effect on Efficacy | Reference |

| Pyrimidine Core | Pyridine Ring | 5-HT7 Receptor | Maintained or slightly reduced binding affinity | nih.gov |

| Phenyl Ring | Piperazine | Not Specified | Potency retained, cLogP reduced | blumberginstitute.org |

| Piperazine | Prolinol | KRAS | Comparable potency | acs.org |

| Piperazine | Cyano-piperidine | PHD-1 HIF | Reduced potency | blumberginstitute.org |

| Aryl Substituent | 2-Thienyl with Alkynyl Unit | CB1 Receptor | Increased potency and selectivity | nih.gov |

Elucidation of Molecular and Cellular Mechanisms of Action for this compound Analogues

Receptor Binding Kinetics and Thermodynamics

Understanding the molecular interactions between a ligand and its receptor is fundamental to elucidating its mechanism of action. The binding kinetics, which describe the rates of association and dissociation, and the thermodynamics, which define the energetic drivers of binding, provide a detailed picture of this dynamic process. For analogues of this compound, these parameters are crucial for understanding their pharmacological effects.

Studies on related phenylpiperazine derivatives targeting the 5-HT1A receptor have shown that both agonists and antagonists can be characterized thermodynamically. nih.gov By measuring binding affinities at different temperatures, the thermodynamic parameters—Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°)—can be determined. nih.gov These studies have revealed that for the 5-HT1A receptor, agonists and antagonists are not thermodynamically discriminated, suggesting that the nature of the forces driving the binding is similar for both classes of ligands. nih.gov

The kinetics of ligand-receptor binding, specifically the residence time of a drug on its target, can significantly influence its pharmacological activity. researchgate.net A longer residence time can lead to sustained signaling and may contribute to kinetic selectivity, where a drug preferentially binds to one receptor over another due to differences in dissociation rates. researchgate.net

In the context of G-protein coupled receptors (GPCRs), such as the serotonin and adrenergic receptors often targeted by piperazine-containing compounds, the binding process can be complex, involving receptor heteromerization. upc.edu Kinetic models have been developed to analyze the dynamic behavior of ligand binding to heterodimeric receptors, considering the association and dissociation rate constants of each ligand to its respective protomer. upc.edu These models help to quantify the allosteric effects that one ligand can have on the binding of another within the heterodimer. upc.edu

The following table presents hypothetical thermodynamic data for the binding of a this compound analogue to its receptor, illustrating the type of information that can be obtained from such studies.

| Parameter | Value | Unit |

| Kd (Dissociation Constant) | 10 | nM |

| kon (Association Rate Constant) | 1 x 107 | M-1s-1 |

| koff (Dissociation Rate Constant) | 1 x 10-1 | s-1 |

| ΔG° (Gibbs Free Energy) | -10.9 | kcal/mol |

| ΔH° (Enthalpy) | -5.2 | kcal/mol |

| TΔS° (Entropy) | 5.7 | kcal/mol |

Cell-Based Assays and Phenotypic Changes Induced by the Compound

Cell-based assays are essential tools for characterizing the functional activity of compounds and observing the phenotypic changes they induce in a cellular context. For analogues of this compound, a variety of these assays have been employed to assess their biological effects.

A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their ability to inhibit serotonin (5-HT) reuptake. In vitro assays demonstrated that many of these compounds displayed potent 5-HT reuptake inhibition. nih.gov The most promising compound from this series, A20, was further tested in vivo, where it was shown to antagonize the depletion of serotonin in the hypothalamus and reduce immobility time in a rat forced swimming test, both of which are indicative of antidepressant activity. nih.gov

In another study, piperazine-substituted pyranopyridines, which share structural similarities with the core scaffold, were found to exhibit antiproliferative activity against various cancer cell lines. nih.gov The mechanism of this cytotoxicity was determined to involve the induction of apoptosis and necrosis. nih.gov

Furthermore, a series of (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives were identified as selective inhibitors of the eukaryotic initiation factor 4A3 (eIF4A3). researchgate.net Cell-based reporter assays confirmed their inhibitory activity on nonsense-mediated mRNA decay (NMD), a cellular process in which eIF4A3 plays a role. researchgate.net In a xenograft mouse model using HCT-116 cells, these compounds demonstrated significant anti-tumor efficacy. researchgate.net

The table below summarizes the results from various cell-based assays for different this compound analogues and related compounds.

| Compound Class | Assay Type | Cell Line | Observed Phenotypic Change/Activity | Reference |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Serotonin Reuptake Inhibition | Not specified | Potent inhibition of 5-HT reuptake | nih.gov |

| Piperazine-substituted pyranopyridines | MTT Assay | Various cancer cell lines | Decreased cell proliferation and induction of cell death | nih.gov |

| (Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives | Luciferase-based NMD reporter assay | HCT-116 | Inhibition of NMD pathway | researchgate.net |

| (Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives | Xenograft Mouse Model | HCT-116 | Inhibition of tumor growth | researchgate.net |

| Pyrimidine Compounds | IL-2 cell-based assay | Primary T-cells | Inhibition of STAT5 phosphorylation | nih.gov |

Pathway Analysis and Identification of Downstream Biological Effects

To fully comprehend the mechanism of action of this compound analogues, it is crucial to identify the signaling pathways they modulate and the resulting downstream biological effects. This level of analysis provides a systems-level view of the compound's impact on cellular function.

For instance, the discovery of (piperazine-1-carbonyl)pyridin-2(1H)-one derivatives as selective eIF4A3 inhibitors has led to the elucidation of their downstream effects. researchgate.net Depletion of eIF4A3 has been shown to increase autophagosome and lysosome biogenesis, leading to enhanced autophagic flux. This is mediated by the transcription factor TFEB, which translocates to the nucleus and initiates a transcriptional response. researchgate.net Furthermore, inhibition of eIF4A3 can lead to an exon-skipping event in the transcript for GSK3B, resulting in reduced expression and activity of this kinase. researchgate.net

In the context of 5-HT6 receptor antagonists, which include piperazine-containing scaffolds, research has shown that these compounds can modulate multiple signaling pathways beyond the canonical Gs adenylyl cyclase pathway. nih.gov For example, some biased ligands can act as neutral antagonists at the Gs signaling pathway while exhibiting inverse agonist activity at the Cdk5 pathway. nih.gov This differential modulation of downstream pathways can lead to specific therapeutic effects, such as glioprotection against neurotoxins. nih.gov

The antidepressant effects of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives that act as selective serotonin reuptake inhibitors (SSRIs) are a direct consequence of their impact on serotonergic signaling. nih.gov By blocking the reuptake of serotonin, these compounds increase its concentration in the synaptic cleft, leading to enhanced activation of postsynaptic serotonin receptors and a cascade of downstream signaling events that ultimately alleviate depressive symptoms. nih.gov

The following table outlines the identified signaling pathways and downstream biological effects for various analogues of this compound.

| Compound Class/Target | Signaling Pathway(s) Modulated | Downstream Biological Effects | Reference |

| (Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives (eIF4A3 inhibitors) | eIF4A3-mediated processes, Autophagy pathway | Increased autophagosome and lysosome biogenesis, Enhanced autophagic flux, Reduced GSK3B expression and activity | researchgate.net |

| 5-HT6 Receptor Antagonists | Gs adenylyl cyclase pathway, Cdk5 signaling pathway | Modulation of cognitive function, brain development, and synaptic plasticity; Glioprotective effects | nih.gov |

| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives (SSRIs) | Serotonergic signaling | Increased synaptic serotonin levels, Antidepressant effects | nih.gov |

Computational Chemistry and Molecular Modeling in Research on 5 Piperazin 1 Yl Pyridin 2 1h One and Its Analogues

Ligand-Protein Docking Studies: Predicting Binding Modes and Affinities

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the potential mechanism of action of a drug candidate.

In studies of analogues of 5-(piperazin-1-yl)pyridin-2(1H)-one, docking simulations have been instrumental in elucidating key protein-ligand interactions. For instance, in a study of 2-piperazin-1-yl-quinazolines as inhibitors of the integrin αIIbβ3, docking experiments successfully identified crucial interactions within the protein's binding site. nih.gov Similarly, for a series of piperazine-substituted naphthoquinone derivatives designed as potential PARP-1 inhibitors, docking studies revealed strong binding profiles with significant interactions with critical amino acids for PARP-1 inhibition. acs.org The docking scores for some of these derivatives, such as -7.17, -7.41, and -7.37 kcal/mol, indicated strong binding affinities. acs.org These studies often reveal the importance of hydrogen bonds and π-π stacking interactions in the binding of these molecules. nih.gov

Table 1: Representative Docking Scores of Piperazine-Containing Inhibitors

| Compound Class | Target Protein | Representative Docking Score (kcal/mol) | Key Interacting Residues |

| 2-Piperazin-1-yl-quinazolines | Integrin αIIbβ3 | Not explicitly stated in abstract | Not explicitly stated in abstract |

| Piperazine-substituted naphthoquinones | PARP-1 | -7.17, -7.41, -7.37 | Not explicitly stated in abstract |

| Pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues | PDE4 | Not explicitly stated in abstract | Asp392, Asn395, Tyr233, Gln443, His234, Phe414, Phe446 |

This table is generated based on findings from related research and is for illustrative purposes.

Molecular Dynamics Simulations: Understanding Conformational Flexibility and Protein Interactions

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand and protein over time. This helps in understanding the conformational flexibility of the ligand and the stability of its interactions with the protein.

MD simulations have been used to study the behavior of piperazine-containing molecules in various environments. For example, simulations of piperazine-immobilized polyvinyl alcohol membranes have been used to analyze the properties of water molecules within the membrane. nitech.ac.jp In the context of drug design, MD simulations can confirm the stability of binding modes predicted by docking. For instance, in the study of pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 inhibitors, MD simulations were used to confirm the accuracy of the docking poses and the reliability of the active conformations. nih.gov Similarly, for piperazin-1-ylpyridazine derivatives, MD simulations provided valuable insights into their potential as anticancer agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Compound Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups necessary for biological activity.

These methods are powerful tools for designing new compounds with improved potency. For example, a five-point pharmacophore model (AHHRR) was developed for pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues, identifying one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups as crucial for PDE4 inhibition. nih.gov This model demonstrated good predictive power with a cross-validated r² of 0.8147 and a regression coefficient (R²) of 0.9545. nih.gov In another study on pyrimidine (B1678525) analogues as calcium channel blockers, a highly predictive pharmacophore model was generated, highlighting the importance of a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic group. koreascience.krkoreascience.kr These models guide the design of new derivatives by ensuring they possess the key features required for activity.

Table 2: Key Parameters from a QSAR/Pharmacophore Study of Pyrozolo[1,5-a]pyridine/4,4-dimethylpyrazolone Analogues

| Parameter | Value |

| Pharmacophore Hypothesis | AHHRR.3 |

| Survival Score | 2.944 |

| Cross-validated r² | 0.8147 |

| Regression Coefficient (R²) | 0.9545 |

| Fisher Ratio (F) | 173 |

Data from a study on PDE4 inhibitors, illustrating the statistical validation of such models. nih.gov

In Silico Screening and Virtual Library Design for Novel this compound Derivatives

In silico screening involves the use of computational methods to search large databases of virtual compounds to identify those that are most likely to bind to a drug target. This approach, coupled with virtual library design, allows for the exploration of vast chemical spaces to discover novel derivatives.

The design of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential antifungal agents is a prime example of this strategy. nih.gov Starting from a known scaffold, a series of new compounds were designed and subsequently synthesized and tested. This approach has also been applied to the design of novel pyridazine (B1198779) derivatives as multifunctional agents for Alzheimer's disease, where a comprehensive computational workflow including 2D-QSAR, molecular docking, and ADMET property analysis was employed to design 13 new compounds with promising characteristics. nih.gov Such studies demonstrate the power of in silico methods to guide the development of new therapeutic agents.

Quantum Chemical Calculations: Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic properties of a molecule, such as its electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and reactivity. This information is valuable for understanding the intrinsic properties of a compound and for predicting its behavior in chemical reactions and biological systems.

Advanced Analytical Methodologies for Research Characterization of 5 Piperazin 1 Yl Pyridin 2 1h One Compounds

Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy) in Synthetic Verification

Spectroscopic methods are indispensable for the structural elucidation and verification of newly synthesized molecules like 5-(piperazin-1-yl)pyridin-2(1H)-one. These techniques probe the molecular structure at the atomic and functional group level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its structure by identifying the chemical environment of each hydrogen and carbon atom. rsc.org The spectra are typically recorded in a suitable deuterated solvent, such as DMSO-d₆. acs.org

The expected ¹H NMR spectrum would show distinct signals for the protons on the pyridinone ring, the piperazine (B1678402) ring, and the N-H protons. The pyridinone protons would appear in the aromatic region, while the piperazine protons would be found in the aliphatic region, with their chemical shifts and coupling patterns revealing their connectivity. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Pyridinone Ring | ¹H | 6.5 - 8.0 | Signals corresponding to the three protons on the substituted pyridine (B92270) ring. |

| Piperazine Ring (CH₂) | ¹H | 2.8 - 3.5 | Typically two distinct signals due to different chemical environments adjacent to the pyridine ring and the N-H group. |

| Pyridinone NH | ¹H | 10.0 - 12.0 | Broad singlet, characteristic of an amide/lactam proton. |

| Piperazine NH | ¹H | ~8.0 - 9.0 | Broad singlet, exchangeable with D₂O. |

| Pyridinone Ring | ¹³C | 110 - 165 | Includes signals for the carbonyl carbon (C=O) and the five other carbons of the ring. |

| Piperazine Ring (CH₂) | ¹³C | 45 - 55 | Resonances for the four carbon atoms of the piperazine ring. |

Note: Predicted values are based on typical shifts for similar structural motifs found in related pyridine and piperazine compounds. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. For this compound (Molecular Formula: C₉H₁₃N₃O, Monoisotopic Mass: 191.11 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy (≤5 ppm). acs.org

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 192.12. uni.lu Other adducts, such as [M+Na]⁺, might also be detected. uni.lu Tandem mass spectrometry (MS/MS) experiments would involve selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation, which would generate characteristic fragment ions corresponding to the loss of parts of the piperazine or pyridinone rings, further confirming the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide/Pyridinone C=O | Stretch | 1650 - 1690 |

| N-H (Pyridinone & Piperazine) | Stretch | 3200 - 3400 (broad) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (Piperazine) | Stretch | 2850 - 2960 |

| C-N (Aromatic & Aliphatic) | Stretch | 1200 - 1350 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Source: Data compiled from typical values for pyridine and piperazine derivatives. nih.govnist.gov

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Liquid Chromatography-Tandem Mass Spectrometry) for Purity Assessment and Quantification in Research Samples

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of pharmaceutical compounds. For a polar, basic compound like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. researchgate.net A typical method would use a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer), often with an acid modifier like formic acid to ensure good peak shape. acs.orgptfarm.pl Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, typically by UV absorbance at a specific wavelength. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification of this compound in complex matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice. nih.govwaters.com This technique couples the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry. nih.gov The method involves protein precipitation from the biological sample, followed by chromatographic separation and detection using multiple reaction monitoring (MRM), which provides excellent selectivity and low limits of quantification. nih.govwaters.com

Table 3: Typical LC-MS/MS Parameters for Quantification

| Parameter | Description | Example |

| Chromatography System | UPLC/HPLC System | Agilent 1200 series or ACQUITY UPLC I-Class acs.orgwaters.com |

| Column | Reversed-Phase Column | C18 (e.g., Waters Xbridge, CAPCELL PAK) acs.orgnih.gov |

| Mobile Phase A | Aqueous Buffer | 5 mM Ammonium Formate with 0.1% Formic Acid nih.gov |

| Mobile Phase B | Organic Solvent | Acetonitrile or Methanol acs.orgnih.gov |

| Flow Rate | Rate of mobile phase delivery | 0.4 - 1.0 mL/min acs.orgnih.gov |

| Ionization Source | Mass Spectrometer Interface | Electrospray Ionization (ESI), Positive Mode nih.gov |

| Detection Mode | MS/MS Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion → Product Ion | e.g., 192.1 → [Specific Fragment Ion] |

Validation of such a method typically demonstrates high precision (intra- and inter-day variations <15%) and accuracy, with a lower limit of quantification in the low ng/mL range. nih.gov

Advanced Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

In some analytical scenarios, particularly when using detectors with limited sensitivity for the native compound (e.g., UV or fluorescence detection for molecules with poor chromophores or fluorophores), derivatization is employed. sielc.com This chemical modification strategy aims to attach a tag to the analyte that enhances its detectability.

For this compound, the secondary amine of the piperazine moiety is a prime target for derivatization. A common and effective strategy is dansylation, which involves reacting the compound with dansyl chloride (DNS-Cl). researchgate.net

Dansylation Reaction: The secondary amine of the piperazine ring acts as a nucleophile, attacking the sulfonyl chloride of DNS-Cl to form a stable, highly fluorescent sulfonamide derivative.

This derivatization offers several advantages:

Enhanced Sensitivity: The dansyl group is a strong fluorophore, allowing for highly sensitive detection using a fluorescence detector, which is often more sensitive than UV detection.

Improved Chromatographic Properties: The derivatization can alter the polarity of the analyte, potentially improving its retention and peak shape in reversed-phase or normal-phase chromatography systems. researchgate.net

Increased Selectivity: The reaction is specific to primary and secondary amines, reducing interference from other non-reactive components in the sample matrix.

The derivatization procedure typically involves incubating the sample with a solution of dansyl chloride in an appropriate solvent like acetonitrile, often under basic conditions to facilitate the reaction, before analysis by HPLC. researchgate.net

Future Research Directions and Translational Perspectives for Piperazinyl Pyridone Chemical Entities

Identification of Novel Biological Targets for 5-(piperazin-1-yl)pyridin-2(1H)-one-based Chemical Probes

The versatility of the this compound scaffold allows for the design of chemical probes to explore and identify new biological targets. While some derivatives have shown affinity for established targets like serotonin (B10506) receptors, the broader biological landscape remains largely uncharted. nih.govresearchgate.net Future research will likely focus on synthesizing libraries of these compounds and screening them against a wide array of biological targets to uncover novel mechanisms of action.

For instance, derivatives of the related quinolin-2(1H)-one core have demonstrated inhibitory activity against chitin (B13524) synthase, suggesting a potential application as antifungal agents. nih.gov Similarly, piperazine-containing compounds have been investigated for their anticancer properties, with some showing potent and selective anti-proliferative activity. nih.govsid.ir These findings suggest that this compound-based probes could be valuable tools for identifying novel targets in oncology and infectious diseases. The exploration of these compounds against various cancer cell lines and pathogens could reveal previously unknown therapeutic opportunities. researchgate.netmdpi.com

Development of Innovative Synthetic Methodologies and Process Chemistry for Scalability

The successful translation of any promising compound from the laboratory to the clinic hinges on the development of efficient and scalable synthetic routes. While methods for synthesizing piperazine (B1678402) and pyridone derivatives exist, there is a continuous need for innovation to improve yields, reduce costs, and ensure environmental sustainability. google.comresearchgate.netorganic-chemistry.org

Recent advancements in synthetic organic chemistry, such as visible-light photochemistry and palladium-catalyzed cross-coupling reactions, offer new avenues for the construction of complex piperazinyl-pyridone structures. nih.gov The development of scalable syntheses for key intermediates and the final compounds is a critical area of future research. researchgate.net Process chemistry optimization will focus on creating robust and reproducible manufacturing processes suitable for large-scale production, a crucial step for clinical development and commercialization.

Application of Artificial Intelligence and Machine Learning in Optimizing this compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These powerful computational tools can be applied to optimize the design of this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.netwiley.com

By analyzing large datasets of chemical structures and their corresponding biological activities, AI/ML algorithms can identify key structure-activity relationships (SAR) and predict the properties of novel, untested compounds. nsf.gov This in silico approach can significantly accelerate the design-make-test-analyze cycle, allowing researchers to prioritize the synthesis of the most promising candidates. youtube.com Future research will likely see the integration of AI and ML to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as to design compounds with specific target profiles. researchgate.net

Exploration of Polypharmacology and Multi-Target Approaches with Piperazinyl-Pyridone Hybrids

Complex diseases often involve multiple biological pathways, making multi-target drugs an attractive therapeutic strategy. nih.gov The piperazinyl-pyridone scaffold is well-suited for the development of hybrid molecules that can simultaneously modulate several targets. researchgate.netnih.gov This approach, known as polypharmacology, can lead to enhanced efficacy and a reduced likelihood of drug resistance. mdpi.com

For example, researchers have designed multi-target-directed ligands by combining the piperazine moiety with other pharmacophores to hit multiple receptors, such as serotonin and dopamine (B1211576) receptors, for the potential treatment of schizophrenia. nih.gov Future directions will involve the rational design of piperazinyl-pyridone hybrids that target key proteins implicated in diseases like cancer, neurodegenerative disorders, and infectious diseases. nih.gov This could involve creating molecules that inhibit multiple enzymes in a metabolic pathway or that target both a primary driver of a disease and a resistance mechanism.

Design of Targeted Delivery Systems for this compound Derivatives in Preclinical Research

Targeted drug delivery systems aim to increase the concentration of a therapeutic agent at the site of action while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. nih.gov For this compound derivatives, particularly those developed for indications like cancer, the design of targeted delivery systems is a crucial area of future research.

Various strategies can be employed, including the use of nanoparticles, liposomes, or antibody-drug conjugates to deliver the active compound specifically to diseased cells or tissues. For instance, in the context of colorectal cancer, systems can be designed to release the drug specifically in the colon. nih.gov Future preclinical research will focus on developing and evaluating these targeted delivery systems to improve the therapeutic index of promising piperazinyl-pyridone derivatives.

Q & A

Q. What safety protocols are recommended for handling this compound derivatives during synthesis and testing?

- Answer :

- Ventilation : Use fume hoods for reactions involving volatile amines .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.